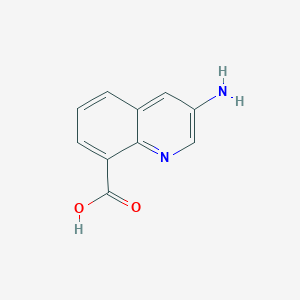

3-Aminoquinoline-8-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-aminoquinoline-8-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c11-7-4-6-2-1-3-8(10(13)14)9(6)12-5-7/h1-5H,11H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJDHULZQCXAVBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CN=C2C(=C1)C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Executive Summary: A Molecule of Bifunctional Potential

An In-depth Technical Guide to the Chemical Properties of 3-Aminoquinoline-8-carboxylic Acid

Senior Application Scientist Note: The subject of this guide, this compound, is a specialized chemical entity for which publicly available experimental data is notably scarce. This document has been constructed by integrating the limited vendor-supplied information with robust theoretical predictions and expert-driven inferences drawn from the well-documented chemistry of its structural analogues, such as 8-aminoquinoline and quinoline-8-carboxylic acid. The insights provided herein are intended to guide researchers and drug development professionals in anticipating the compound's behavior and unlocking its synthetic potential, pending empirical validation.

This compound (CAS No. 1799412-39-7) is a heterocyclic compound that merges three key chemical motifs onto a single scaffold: a quinoline core, a primary aromatic amine at the 3-position, and a carboxylic acid at the 8-position. This unique trifunctional arrangement endows the molecule with a rich and versatile chemical personality. It is predicted to be an amphoteric, zwitterionic compound with significant potential as a metal-chelating agent and a highly adaptable building block for the synthesis of complex pharmaceutical and material science targets. Its structural relationship to known bioactive classes, such as the 8-aminoquinoline antimalarials and quinoline-based kinase inhibitors, marks it as a compound of considerable interest for drug discovery programs.

Core Physicochemical Properties

The inherent properties of a molecule dictate its behavior in both chemical and biological systems. The following table summarizes the known and predicted physicochemical characteristics of this compound. The prediction of a high melting point and amphoteric solubility is rooted in the strong intermolecular forces, particularly hydrogen bonding and potential zwitterionic character, conferred by the acidic carboxyl and basic amino groups.

| Property | Value / Predicted Behavior | Source / Rationale |

| CAS Number | 1799412-39-7 | [1][2][3] |

| Molecular Formula | C₁₀H₈N₂O₂ | (Calculated) |

| Molecular Weight | 188.18 g/mol | (Calculated)[4][5] |

| Appearance | Light yellow to yellow solid | [2] |

| Melting Point | Predicted: >200 °C | Inferred from analogues like quinoline-8-carboxylic acid (183-185 °C)[6]; the additional amino group is expected to significantly increase intermolecular hydrogen bonding, raising the melting point. |

| Solubility | Predicted: Amphoteric. Soluble in aqueous acid and base. Soluble in polar aprotic solvents (e.g., DMSO). Low solubility in water and non-polar organic solvents. | The presence of both a basic amino group and an acidic carboxylic acid group allows for salt formation in both acidic and basic media, enhancing solubility. |

| pKa (Predicted) | pKa₁ ≈ 2-3 (Carboxylic Acid)pKa₂ ≈ 4-5 (Protonated Amine/Quinoline N) | The electron-withdrawing nature of the quinoline ring is expected to increase the acidity of the carboxylic acid compared to benzoic acid. The basicity of the amino/quinoline nitrogens is expected to be in the typical range for anilines and quinolines. |

| Storage | 2-8°C, protect from light | [2] |

Predicted Spectroscopic Profile

Spectroscopic analysis is fundamental to confirming molecular structure and purity. While experimental spectra for this specific compound are not widely published, a robust profile can be predicted based on established principles and data from similar structures.

¹H NMR Spectroscopy (Predicted)

In a solvent such as DMSO-d₆, the proton NMR spectrum is expected to reveal five distinct signals in the aromatic region, corresponding to the protons on the quinoline core. Broad, exchangeable signals for the carboxylic acid and amine protons are also anticipated.

-

δ ~13.0 ppm (s, 1H): Carboxylic acid proton (-COOH), typically broad.

-

δ ~9.0-9.2 ppm (s, 1H): H2 proton, deshielded by the adjacent nitrogen and amino group.

-

δ ~8.5-8.7 ppm (s, 1H): H4 proton, deshielded by the adjacent nitrogen.

-

δ ~7.5-8.0 ppm (m, 3H): H5, H6, H7 protons on the carbocyclic ring.

-

δ ~5.5-6.0 ppm (s, 2H): Amine protons (-NH₂), typically broad.

Causality: The precise chemical shifts are influenced by the electronic effects of the substituents. The electron-donating amino group tends to shield protons, while the electron-withdrawing carboxylic acid and the quinoline nitrogen deshield protons, particularly those at the 2- and 4-positions.[7][8]

¹³C NMR Spectroscopy (Predicted)

The carbon spectrum will complement the ¹H NMR, confirming the carbon skeleton.

-

δ ~168-172 ppm: Carboxylic acid carbonyl carbon.

-

δ ~110-150 ppm: 9 signals corresponding to the aromatic carbons of the quinoline ring.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum provides a clear fingerprint of the key functional groups.

-

3500-3300 cm⁻¹ (medium, sharp): N-H stretching of the primary amine (likely two bands for symmetric and asymmetric stretches).

-

3300-2500 cm⁻¹ (very broad): O-H stretching of the hydrogen-bonded carboxylic acid. This is a highly characteristic feature.

-

~1700 cm⁻¹ (strong, sharp): C=O stretching of the carboxylic acid.

-

~1600 cm⁻¹ (medium): N-H bending vibration.

-

1600-1450 cm⁻¹ (multiple bands): Aromatic C=C and C=N ring stretching vibrations.

Mass Spectrometry (Predicted)

-

Molecular Ion (M⁺): A peak at m/z = 188 corresponding to the molecular weight.

-

Key Fragment: A significant peak at m/z = 143, resulting from the loss of the carboxylic acid group ([M-COOH]⁺).

Chemical Reactivity and Synthetic Strategy

The molecule's reactivity is governed by the interplay of its three functional components. This allows for selective chemical modifications, making it a versatile synthetic intermediate.

Caption: Key reactive centers of this compound.

Reactivity Profile

-

Carboxylic Acid: This group can undergo standard transformations such as esterification with alcohols, amide bond formation with amines, and reduction to the corresponding alcohol.[9] These reactions are crucial for creating libraries of derivatives for structure-activity relationship (SAR) studies.

-

Amino Group: As a nucleophile, the primary amine can be readily acylated, alkylated, or used in reductive amination protocols. It can also undergo diazotization to form a diazonium salt, a versatile intermediate for introducing a wide range of other functional groups, though caution is advised as related diazonium salts have been reported to be explosive.[10]

-

Quinoline Ring: The ring system is aromatic and can undergo electrophilic substitution. The overall directing effect will be a complex balance between the activating, ortho-para directing amino group and the deactivating, meta-directing carboxylic acid and quinoline nitrogen. Modern C-H activation strategies offer a powerful means to selectively functionalize the quinoline core.[11]

-

Chelation: The peri-positioning of the quinoline nitrogen (a soft donor) and the carboxylate group (a hard donor) creates a classic bidentate chelation site. This motif is analogous to the well-known 8-hydroxyquinoline system and is expected to form stable complexes with various transition metal ions.[12][13]

Proposed Synthetic Protocol: The Friedländer Synthesis

A logical and convergent approach to synthesizing this molecule and its analogues is the Friedländer annulation . This acid- or base-catalyzed reaction condenses an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group to form the quinoline ring system.[14][15][16]

Caption: Hypothetical Friedländer synthesis workflow.

Experimental Causality:

-

Reactant Choice: 2,6-Diaminobenzoic acid provides the benzene ring, the C8-carboxylic acid, and the nitrogen atom that will become part of the pyridine ring. The second amino group at the 2-position is the key nucleophile for the cyclization. Pyruvic aldehyde (or a synthetic equivalent like ethyl pyruvate followed by hydrolysis) serves as the three-carbon electrophilic partner required to form the pyridine ring.

-

Catalyst: The reaction is typically catalyzed by either acid (e.g., p-toluenesulfonic acid) or base (e.g., KOH). The choice of catalyst is critical; it must facilitate the initial aldol-type condensation without promoting unwanted side reactions. Acid catalysis protonates the carbonyl of the pyruvate derivative, activating it for nucleophilic attack by the aniline.

-

Cyclodehydration: The key ring-forming step is an intramolecular attack of the ortho-amino group onto the carbonyl (or imine) intermediate, followed by dehydration to yield the aromatic quinoline ring. This step is often irreversible and drives the reaction to completion.

Self-Validation: The protocol's integrity is validated by monitoring the reaction via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the consumption of starting materials and the appearance of the product. The final structure must be rigorously confirmed using the spectroscopic methods outlined in Section 3.0.

Potential Applications in Research and Development

The unique structural features of this compound position it as a valuable scaffold in several high-impact research areas.

-

Medicinal Chemistry:

-

Anticancer Agents: The quinoline carboxylic acid core is a known pharmacophore for inhibiting bacterial DNA gyrase and topoisomerase IV.[17] This suggests potential as a scaffold for developing novel antibacterial agents. Furthermore, related structures have shown activity against human dihydroorotate dehydrogenase (DHODH), a target for cancer therapy.[17]

-

Anti-infective Agents: The 8-aminoquinoline motif is the foundation of antimalarial drugs like primaquine.[18] Derivatives of this compound could be explored for activity against Plasmodium species and other parasites.

-

Kinase Inhibitors: The quinoline scaffold is a "privileged structure" frequently found in small-molecule kinase inhibitors. The amino and carboxylic acid groups provide versatile handles for synthetic elaboration to target the ATP-binding sites of various kinases.[19]

-

-

Materials and Analytical Chemistry:

-

Metal Ion Sensors: The N,O-bidentate chelation site is ideal for developing selective fluorescent or colorimetric sensors for detecting transition metal ions like Cu²⁺, Zn²⁺, and Fe²⁺, which are important in biological and environmental systems.[13][20]

-

Coordination Polymers and Catalysts: The molecule can serve as a ligand for constructing metal-organic frameworks (MOFs) or as an ancillary ligand in homogeneous catalysis.

-

Safety and Handling

No specific toxicology data for this compound is available. Therefore, handling should be guided by precautionary principles based on its chemical class and data from related compounds.

-

Hazard Class (Assumed): Based on analogues like 3-aminoquinoline, the compound should be treated as a potential irritant to the skin, eyes, and respiratory system, and may be harmful if swallowed.[10]

-

Personal Protective Equipment (PPE): Always handle in a certified chemical fume hood. Wear nitrile gloves, a lab coat, and chemical safety goggles.

-

Handling: Avoid creating dust. Use appropriate tools for weighing and transferring.

-

Storage: Store in a tightly sealed container at the recommended temperature of 2-8°C, protected from light to prevent degradation.[2]

Conclusion

This compound represents a molecule of significant untapped potential. While experimental characterization is in its infancy, a thorough analysis based on fundamental chemical principles and analogue data reveals a versatile building block with promising applications. Its amphoteric nature, predictable reactivity at three distinct sites, and inherent metal-chelating ability make it a prime candidate for exploration in drug discovery, diagnostics, and materials science. The protocols and predictions outlined in this guide provide a foundational framework for researchers to begin investigating this intriguing compound.

References

-

Siu, A. F., et al. (2010). One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. Synthesis, 2010(10), 1629-1632. Available at: [Link]

-

El-Sayed, M. A.-A., et al. (2001). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. Bollettino Chimico Farmaceutico, 140(5), 312-318. Available at: [Link]

-

Kushwaha, N., et al. (2021). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available at: [Link]

-

Barl, N. M., et al. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 964. Available at: [Link]

-

Wikipedia. (n.d.). Friedländer synthesis. Available at: [Link]

-

Wikipedia. (n.d.). Doebner–Miller reaction. Available at: [Link]

-

Cheng, C. C., & Yan, S. J. (2004). The Friedländer Synthesis of Quinolines. Organic Reactions, 28, 37-201. Available at: [Link]

-

Csomos, A., et al. (2022). Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. ARKIVOC, 2022(iii), 41-54. Available at: [Link]

-

ResearchGate. (2012). Synthesis of biologically interesting 1-substituted 5- and 8-aminoquinoline-3-carboxylic acid derivatives. Available at: [Link]

-

Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 7, 1157-1178. Available at: [Link]

-

Hureau, C., et al. (2016). Copper selective 8-aminoquinoline based tetradentate chelators as anticancer agents. Dalton Transactions, 45(35), 13775-13784. Available at: [Link]

-

SynArchive. (n.d.). Doebner-Miller Reaction. Available at: [Link]

-

CATO. (n.d.). This compound. Available at: [Link]

-

Prachayasittikul, S., et al. (2017). Antimalarial and antimicrobial activities of 8-Aminoquinoline-Uracils metal complexes. EXCLI Journal, 16, 193-201. Available at: [Link]

-

Reddy, C. R., et al. (2007). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry, 72(19), 7407-7410. Available at: [Link]

-

Semantic Scholar. (2005). The Friedländer Synthesis of Quinolines. Available at: [Link]

-

PubChem. (n.d.). 2-Aminoquinoline-4-carboxylic acid. Available at: [Link]

-

Volynets, G., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 110-119. Available at: [Link]

-

ResearchGate. (2015). Preparation of New Bis(8-aminoquinoline) Ligands and Comparison with Bis(8-hydroxyquinoline) Ligands on Their Ability to Chelate Cu II and Zn II. Available at: [Link]

-

de la Vega-Hernández, K., et al. (2024). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 12, 1379515. Available at: [Link]

-

PubChem. (n.d.). 8-aminoquinoline-2-carboxylic Acid. Available at: [Link]

-

Khan, S. A., et al. (2010). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. European Journal of Medicinal Chemistry, 45(9), 4438-4442. Available at: [Link]

-

de la Vega-Hernández, K., et al. (2024). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 12. Available at: [Link]

-

Ben-Aoun, Z., et al. (2022). Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. Sci. Pharm., 90(4), 57. Available at: [Link]

-

ResearchGate. (2014). Rhodium(I) carbonyl complexes of quinoline carboxylic acid: Synthesis, reactivity and catalytic carbonylation reaction. Available at: [Link]

-

PubChem. (n.d.). 2-Aminoquinoline-6-carboxylic acid. Available at: [Link]

-

PubChem. (n.d.). 6-Aminoquinoline-3-carboxylic acid. Available at: [Link]

-

Titus, E., et al. (1949). IDENTIFICATION BY DISTRIBUTION STUDIES. IX. APPLICATION TO METABOLIC STUDIES OF 4-AMINOQUINOLINE ANTIMALARIALS. The Journal of Organic Chemistry, 14(6), 1116-1123. Available at: [Link]

-

PubChem. (n.d.). 3-Aminoquinoline. Available at: [Link]

-

Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166. Available at: [Link]

-

ResearchGate. (2012). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. Available at: [Link]

-

MDPI. (2022). Synthesis of 8-Aminoquinoline Amides of Ursonic and Oleanonic Acid. Available at: [Link]

-

Kumar, P., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(29), 18529-18554. Available at: [Link]

-

Al-Ostath, A. I., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321. Available at: [Link]

-

Alfindee, M., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(36), 21336-21355. Available at: [Link]

-

ChemSrc. (n.d.). Quinoline-8-carboxylic acid. Available at: [Link]

-

Kumar, I., et al. (2025). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry. Available at: [Link]

Sources

- 1. This compound | 1799412-39-7 [amp.chemicalbook.com]

- 2. This compound CAS#: 1799412-39-7 [m.chemicalbook.com]

- 3. file.chemscene.com [file.chemscene.com]

- 4. 2-Aminoquinoline-4-carboxylic acid | C10H8N2O2 | CID 3159677 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 8-aminoquinoline-2-carboxylic Acid | C10H8N2O2 | CID 917054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Quinoline-8-carboxylic acid | CAS#:86-59-9 | Chemsrc [chemsrc.com]

- 7. 3-Quinolinecarboxylic acid(6480-68-8) 1H NMR spectrum [chemicalbook.com]

- 8. 8-aMinoquinoline-3-carboxylic acid(1416439-58-1) 1H NMR spectrum [chemicalbook.com]

- 9. mdpi.com [mdpi.com]

- 10. 3-Aminoquinoline | C9H8N2 | CID 11375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. dovepress.com [dovepress.com]

- 13. Copper selective 8-aminoquinoline based tetradentate chelators as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. One-Pot Friedländer Quinoline Synthesis: Scope and Limitations [organic-chemistry.org]

- 15. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 16. alfa-chemistry.com [alfa-chemistry.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Antimalarial and antimicrobial activities of 8-Aminoquinoline-Uracils metal complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. tandfonline.com [tandfonline.com]

- 20. arkat-usa.org [arkat-usa.org]

The Rising Therapeutic Potential of 3-Aminoquinoline-8-carboxylic Acid Derivatives: A Technical Guide for Drug Discovery

Abstract

The quinoline scaffold represents a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast array of pharmacological activities. Among these, the 3-aminoquinoline-8-carboxylic acid framework has emerged as a particularly promising platform for the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the synthesis, biological activities, and mechanistic underpinnings of this versatile class of compounds. Tailored for researchers, scientists, and drug development professionals, this document synthesizes current knowledge, offering field-proven insights and detailed experimental protocols to empower further investigation and innovation in this exciting area of drug discovery.

Introduction: The Quinoline Scaffold and the Promise of the 3-Amino-8-Carboxy Moiety

Quinoline, a bicyclic aromatic heterocycle, is a privileged structure found in numerous natural products and synthetic drugs, exhibiting a wide spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The strategic placement of functional groups on the quinoline ring system allows for the fine-tuning of its pharmacological profile. The this compound core, in particular, combines two key pharmacophoric features: an amino group at the 3-position, which can act as a hydrogen bond donor and a site for further derivatization, and a carboxylic acid group at the 8-position, which can participate in crucial interactions with biological targets and enhance solubility. This unique combination of functionalities provides a versatile template for the design of potent and selective therapeutic agents.

This guide will delve into the synthetic strategies for accessing this core structure and its derivatives, followed by a comprehensive overview of their significant biological activities, with a focus on their anticancer, antimicrobial, and anti-inflammatory potential. We will explore the molecular mechanisms of action, supported by quantitative data and illustrative signaling pathways. Finally, detailed, self-validating experimental protocols are provided to facilitate the replication and extension of these findings.

Synthetic Strategies for this compound Derivatives

The synthesis of this compound derivatives can be approached through various established and modern synthetic methodologies. A common strategy involves the construction of the quinoline ring system followed by the introduction or modification of the amino and carboxylic acid functionalities.

Core Scaffold Synthesis: A Generalized Approach

A foundational approach to the this compound scaffold often begins with the synthesis of a substituted quinoline ring. One classical and effective method is the Friedländer annulation , which involves the condensation of an o-aminobenzaldehyde or ketone with a compound containing an α-methylene group. For the synthesis of the 8-carboxy substituted quinoline, an appropriately substituted anthranilic acid derivative can serve as a key starting material.

A generalized synthetic scheme is presented below:

Caption: Generalized synthetic workflow for this compound derivatives.

Experimental Protocol: Synthesis of a 2-Aminoquinoline-3-carboxylic Acid Derivative (Illustrative Example)

Step 1: Synthesis of 2-Chloroquinoline-3-carboxylic Acid

-

To a stirred solution of the corresponding acetanilide (1 mmol) in excess Vilsmeier reagent (prepared from DMF and POCl3), heat the reaction mixture.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium bicarbonate).

-

Filter the precipitated solid, wash with water, and dry to obtain the 2-chloroquinoline-3-carbaldehyde intermediate.

-

Oxidize the aldehyde to the carboxylic acid using a suitable oxidizing agent (e.g., potassium permanganate or sodium chlorite).

-

Acidify the reaction mixture to precipitate the 2-chloroquinoline-3-carboxylic acid. Filter, wash with water, and dry.

Step 2: Synthesis of 2-Aminoquinoline-3-carboxylic Acid

-

Suspend the 2-chloroquinoline-3-carboxylic acid (1 mmol) in 26% aqueous ammonia (5 mL) in a stainless-steel autoclave.[4]

-

Heat the mixture at 150 °C for 4 hours.[4]

-

After cooling the reaction mixture, acidify the resulting clear solution with 5% aqueous HCl to a pH of 4.[4]

-

Filter the precipitated solid product and recrystallize from a suitable solvent system (e.g., IPA-DMF mixture) to yield the pure 2-aminoquinoline-3-carboxylic acid derivative.[4]

Biological Activities and Therapeutic Potential

This compound derivatives have demonstrated significant potential across several therapeutic areas, primarily driven by their ability to interact with various biological targets.

Anticancer Activity

The quinoline scaffold is a well-established pharmacophore in the design of anticancer agents.[3][5] Derivatives of this compound are being investigated for their cytotoxic effects against a range of cancer cell lines.

Mechanism of Action: The anticancer activity of these derivatives is often multi-faceted and can involve:

-

Enzyme Inhibition: Targeting key enzymes involved in cancer cell proliferation and survival, such as protein kinases and topoisomerases.[4][6]

-

Induction of Apoptosis: Triggering programmed cell death in cancer cells through various signaling pathways.

-

Cell Cycle Arrest: Halting the progression of the cell cycle, thereby inhibiting cell division.

Illustrative Signaling Pathway: Inhibition of Protein Kinase CK2

Protein kinase CK2 is a constitutively active serine/threonine kinase that is overexpressed in many cancers and plays a crucial role in cell growth, proliferation, and survival.[4][6] Certain 2-aminoquinoline-3-carboxylic acid derivatives have been identified as potent inhibitors of CK2.[4][6]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines [mdpi.com]

- 6. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Serendipitous Genesis and Strategic Evolution of Quinolone Carboxylic Acids: A Technical Guide for Drug Development Professionals

Abstract

The quinolone carboxylic acids represent a cornerstone of antibacterial therapy, a class of drugs born from a serendipitous discovery and meticulously sculpted by decades of medicinal chemistry into potent, broad-spectrum agents. This in-depth technical guide charts the historical and scientific journey of these remarkable compounds, from the unexpected identification of nalidixic acid to the sophisticated design of modern fluoroquinolones. We will delve into the foundational synthetic methodologies that enabled their creation, elucidate their elegant mechanism of action at the molecular level, and explore the ever-present challenge of bacterial resistance. This guide is intended for researchers, scientists, and drug development professionals, providing not only a historical narrative but also practical, field-proven insights into the chemistry, biology, and evolution of this critical class of antimicrobials.

A Fortuitous Beginning: The Discovery of Nalidixic Acid

The story of quinolone carboxylic acids begins not with a targeted drug discovery program, but as an unexpected byproduct of antimalarial research. In the early 1960s, while working on the synthesis of the antimalarial drug chloroquine, Dr. George Lesher and his colleagues at the Sterling-Winthrop Research Institute isolated an impurity from a distillation process.[1][2][3] This impurity, later identified as 7-chloro-1-ethyl-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid, exhibited modest antibacterial activity.[1][2][4] This serendipitous finding served as the crucial lead structure that sparked a new direction in antibacterial research.[2][4]

Although this initial compound was a quinolone, the subsequent optimization efforts led to a related but distinct heterocyclic system. Lesher's team synthesized a series of analogs, and it was a 1,8-naphthyridine derivative, nalidixic acid, that emerged as the most promising candidate.[3][5] Introduced clinically in 1962, nalidixic acid was the first synthetic quinolone antibiotic.[3][6] Its application was primarily for the treatment of urinary tract infections caused by Gram-negative bacteria.[6][7] While its spectrum of activity was narrow and resistance developed rapidly, the discovery of nalidixic acid was a landmark event that laid the foundation for the entire quinolone class of antibiotics.[8]

Foundational Synthesis: Building the Quinolone Core

The ability to synthesize and modify the quinoline-4-carboxylic acid scaffold has been central to the development of this drug class. Several classic organic reactions have been instrumental in this endeavor, providing versatile routes to a wide array of derivatives.

The Pfitzinger Reaction: A Robust Route to Substituted Quinolone-4-Carboxylic Acids

The Pfitzinger reaction is a powerful method for the synthesis of substituted quinoline-4-carboxylic acids from isatin and a carbonyl compound containing an α-methylene group in the presence of a strong base.[9]

Experimental Protocol: Pfitzinger Synthesis of 2-Phenylquinoline-4-carboxylic Acid

-

Base Preparation: In a round-bottom flask, dissolve potassium hydroxide in ethanol to create a concentrated solution.

-

Isatin Ring Opening: Add isatin to the basic solution. The reaction mixture will typically change color as the isatin ring opens to form a potassium salt of 2-aminophenylglyoxylic acid.

-

Addition of Carbonyl Compound: Slowly add acetophenone to the reaction mixture.

-

Condensation and Cyclization: Heat the mixture to reflux. The enolate of acetophenone condenses with the keto group of the opened isatin intermediate, followed by an intramolecular cyclization and dehydration to form the quinoline ring.

-

Workup and Isolation: After the reaction is complete, cool the mixture and add water. Remove any unreacted starting materials by extraction with an organic solvent. Acidify the aqueous layer with an acid (e.g., acetic acid or hydrochloric acid) to precipitate the 2-phenylquinoline-4-carboxylic acid.

-

Purification: The crude product can be collected by filtration and purified by recrystallization from a suitable solvent like ethanol.

The Gould-Jacobs Reaction: A Versatile Pathway to 4-Hydroxyquinolines

The Gould-Jacobs reaction provides a route to 4-hydroxyquinoline derivatives, which are important intermediates in the synthesis of many quinolone antibiotics. This reaction involves the condensation of an aniline with an ethoxymethylenemalonate ester, followed by thermal cyclization.[10]

*Experimental Protocol: Gould-Jacobs Synthesis of 4-Hydroxyquinoline

-

Condensation: React aniline with diethyl ethoxymethylenemalonate. This step is typically performed by heating the neat reactants or in a high-boiling solvent. The reaction involves the nucleophilic attack of the aniline nitrogen on the double bond of the malonate derivative, followed by the elimination of ethanol to form an anilinomethylenemalonate intermediate.

-

Thermal Cyclization: Heat the anilinomethylenemalonate intermediate to a high temperature (typically >250 °C) in a high-boiling solvent such as diphenyl ether. This high temperature promotes an intramolecular cyclization to form the 4-hydroxy-3-carbethoxyquinoline.

-

Saponification: Hydrolyze the ester group of the cyclized product using a base, such as sodium hydroxide, to yield the corresponding carboxylic acid.

-

Decarboxylation: Heat the resulting carboxylic acid above its melting point to induce decarboxylation, affording 4-hydroxyquinoline.

The Dawn of the Fluoroquinolones: A Quantum Leap in Antibacterial Potency

While nalidixic acid was a groundbreaking discovery, its limitations spurred further research to enhance its antibacterial spectrum and pharmacokinetic properties. The major breakthrough came with the introduction of a fluorine atom at the C-6 position of the quinolone ring, giving rise to the fluoroquinolones.[6] This single modification dramatically increased the potency of these compounds by enhancing their penetration into bacterial cells and their binding to the target enzymes.[6]

The evolution of fluoroquinolones is often categorized into generations, each characterized by an expanded spectrum of activity.

| Generation | Key Structural Features & Representative Drugs | Spectrum of Activity |

| First | Non-fluorinated quinolones and early fluoroquinolones. (e.g., Nalidixic acid, Flumequine) | Primarily active against Gram-negative bacteria, mainly for urinary tract infections.[7][11] |

| Second | Introduction of a fluorine at C-6 and a piperazine ring at C-7. (e.g., Ciprofloxacin, Norfloxacin) | Expanded Gram-negative activity, including Pseudomonas aeruginosa, and some activity against Gram-positive bacteria.[7][11] |

| Third | Modifications to the C-7 substituent and sometimes the N-1 substituent. (e.g., Levofloxacin, Gatifloxacin) | Enhanced activity against Gram-positive bacteria, particularly Streptococcus pneumoniae, and atypical pathogens.[7][11] |

| Fourth | Further modifications to enhance anaerobic coverage. (e.g., Moxifloxacin, Trovafloxacin) | Broad-spectrum activity, including Gram-negative, Gram-positive, atypical, and anaerobic bacteria.[7][11] |

Mechanism of Action: Targeting Bacterial DNA Replication

Quinolone carboxylic acids exert their bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[12] These enzymes are crucial for DNA replication, transcription, and repair.[12]

-

DNA Gyrase: This enzyme introduces negative supercoils into the bacterial DNA, which is a necessary step for the initiation of DNA replication and transcription.

-

Topoisomerase IV: This enzyme is primarily involved in the decatenation of daughter chromosomes following DNA replication, allowing for their segregation into daughter cells.

Quinolones bind to the complex formed between these enzymes and the bacterial DNA, trapping the enzyme in a state where it has cleaved the DNA but cannot reseal it.[13] This leads to the accumulation of double-strand DNA breaks, which is ultimately lethal to the bacterial cell.[13]

The Challenge of Resistance: A Continuing Arms Race

The widespread use of quinolones has inevitably led to the emergence of bacterial resistance, a significant challenge in clinical practice. The primary mechanisms of resistance include:

-

Target-site mutations: Alterations in the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE) can reduce the binding affinity of quinolones to their target enzymes.[14]

-

Reduced intracellular concentration: This can occur through decreased uptake due to alterations in porin channels in the outer membrane of Gram-negative bacteria, or through increased efflux of the drug by multidrug resistance pumps.[14]

-

Plasmid-mediated resistance: The acquisition of plasmids carrying resistance genes, such as qnr (which protects DNA gyrase and topoisomerase IV from quinolone binding) and aac(6')-Ib-cr (an enzyme that modifies and inactivates certain fluoroquinolones), can confer resistance.[12][14]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. hmj.lums.ac.ir [hmj.lums.ac.ir]

- 4. synarchive.com [synarchive.com]

- 5. researchgate.net [researchgate.net]

- 6. The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 10. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 11. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

- 12. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 13. DNA gyrase, topoisomerase IV, and the 4-quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mechanisms of drug resistance: quinolone resistance - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Framework for the Structural Elucidation of 3-Aminoquinoline-8-carboxylic Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, lending its unique electronic and structural properties to a vast array of functional molecules. 3-Aminoquinoline-8-carboxylic acid (3A8CQA) represents a particularly compelling derivative, integrating a hydrogen-bond-donating amino group, a hydrogen-bond-accepting/donating carboxylic acid, and the rigid, aromatic quinoline core. This combination suggests significant potential for targeted biological activity, coordination chemistry, and the development of novel materials. This technical guide establishes a comprehensive theoretical framework for the in-depth structural and electronic characterization of 3A8CQA. By leveraging established quantum chemical methods, we outline a systematic approach to predict its geometric, electronic, and spectroscopic properties, providing a foundational roadmap for future experimental validation and application-driven research.

Chapter 1: Foundational Structural Analysis and Conformational Landscape

The spatial arrangement of atoms and the interplay of functional groups in 3A8CQA are paramount to its chemical behavior. The proximity of the 8-carboxylic acid and 3-amino group to the quinoline nitrogen atoms suggests a high probability of intramolecular interactions that dictate the molecule's preferred conformation and reactivity.

The Unique Structural Architecture of 3A8CQA

The structure of 3A8CQA is distinguished by the potential for multiple intramolecular hydrogen bonds. A primary interaction is anticipated between the carboxylic acid's hydroxyl proton and the lone pair of the quinoline ring's nitrogen (N1). This type of interaction is a well-documented feature in peri-substituted quinolines and significantly influences planarity and electronic distribution. Furthermore, the positioning of the 3-amino group allows for potential, albeit weaker, interactions that can affect the overall geometry. Understanding these non-covalent interactions is critical, as they stabilize the ground-state structure and influence the molecule's interaction with biological targets. An infrared study on 8-aminoquinoline has suggested the presence of a weak intramolecular N-H···N hydrogen bond, providing a precedent for such intramolecular forces in this family of compounds.[1]

The Rationale for Density Functional Theory (DFT) in Geometry Optimization

To accurately model the structure of 3A8CQA, Density Functional Theory (DFT) stands out as the method of choice. DFT provides a robust balance between computational efficiency and accuracy for medium-sized organic molecules. It excels at describing electron correlation effects, which are crucial for accurately modeling the subtle non-covalent interactions, such as hydrogen bonds, that govern the conformation of 3A8CQA.

Causality of Method Selection:

-

Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is selected for its proven track record in providing reliable geometric and electronic data for a wide range of organic systems.[2][3] It effectively incorporates both Hartree-Fock exchange and DFT exchange-correlation principles.

-

Basis Set: The 6-311++G(d,p) basis set is employed. The "++" indicates the inclusion of diffuse functions on both heavy atoms and hydrogens, which are essential for describing the spatial extent of electron density in systems with lone pairs and hydrogen bonds. The "(d,p)" signifies the addition of polarization functions, allowing for greater flexibility in describing bond shapes and accurately modeling bond angles.[4]

Protocol: Ground State Geometry Optimization

This protocol outlines the steps for obtaining the lowest energy conformation of 3A8CQA using a typical quantum chemistry software package.

Step-by-Step Methodology:

-

Construct Input Molecule: Build the initial 3D structure of this compound using a molecular editor. Ensure a reasonable starting geometry.

-

Define Calculation Parameters:

-

Job Type: Set to "Optimization + Frequency" to first find the energy minimum and then confirm it is a true minimum (i.e., no imaginary frequencies).

-

Method: Select DFT, specifying the B3LYP functional and the 6-311++G(d,p) basis set.

-

Solvation (Optional): To model the structure in a specific solvent, apply a continuum solvation model like the Polarization Continuum Model (PCM).

-

-

Initiate Calculation: Submit the job for computation.

-

Analyze Output:

-

Verify that the optimization converged successfully.

-

Confirm the absence of imaginary frequencies in the frequency analysis, which validates the structure as a true energy minimum.

-

Extract the final optimized coordinates and structural parameters.

-

Predicted Structural Parameters

The optimization will yield precise data on bond lengths, angles, and dihedral angles. This data is crucial for understanding the degree of planarity and the geometric consequences of intramolecular hydrogen bonding.

| Parameter | Atom Connectivity | Predicted Value (Å or °) | Description |

| Bond Lengths | |||

| O-H (Carboxyl) | O(carboxyl)-H | ~0.98 Å | Length of the hydroxyl bond. |

| C=O (Carboxyl) | C(carboxyl)-O | ~1.22 Å | Double bond of the carboxyl group. |

| N-H (Amino) | N(amino)-H | ~1.01 Å | Length of the amine N-H bonds. |

| H-Bond (Intramolecular) | N(quinoline)···H-O | ~1.8 - 2.0 Å | Key intramolecular hydrogen bond distance. |

| Bond Angles | |||

| C-C-O-H | C(quinoline)-C(carboxyl)-O-H | ~110° | Defines the orientation of the hydroxyl group. |

| C-N-H | C(quinoline)-N(amino)-H | ~115-120° | Geometry of the amino substituent. |

| Dihedral Angles | |||

| Carboxyl Twist | C-C-C=O | ~0° or ~180° | Measures the planarity of the carboxyl group relative to the quinoline ring. |

| Amino Twist | C-C-N-H | Variable | Measures the orientation of the amino group. |

| Table 1: Key predicted geometric parameters for this compound. |

Chapter 2: Electronic Structure and Chemical Reactivity Insights

The arrangement of electrons within 3A8CQA dictates its reactivity, light-absorbing properties, and potential for intermolecular interactions. Theoretical calculations provide a powerful lens through which to view this electronic landscape.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity.

-

HOMO: Represents the ability to donate an electron. Regions with high HOMO density are sites for electrophilic attack.

-

LUMO: Represents the ability to accept an electron. Regions with high LUMO density are sites for nucleophilic attack.

-

HOMO-LUMO Gap (ΔE): The energy difference between these orbitals is a crucial indicator of chemical stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more easily excitable and reactive.[5][6]

Molecular Electrostatic Potential (MESP)

An MESP map provides an intuitive visualization of the charge distribution on the molecule's surface.[3][4] It is invaluable for predicting non-covalent interactions.

-

Red Regions (Negative Potential): Indicate electron-rich areas, such as those around the carboxyl oxygens and the quinoline nitrogen. These are sites that attract electrophiles or engage in hydrogen bond acceptance.

-

Blue Regions (Positive Potential): Indicate electron-poor areas, primarily around the acidic proton of the carboxyl group and the amino hydrogens. These sites are susceptible to nucleophilic attack or act as hydrogen bond donors.

Natural Bond Orbital (NBO) Analysis

NBO analysis deconstructs the complex molecular wavefunction into localized electron-pair "bonding" units. This method is particularly powerful for quantifying specific interactions, such as the strength of the intramolecular hydrogen bond by measuring the stabilization energy (E(2)) associated with the charge transfer from the quinoline nitrogen's lone pair (n) to the antibonding orbital (σ*) of the O-H bond.[7]

Workflow: From Structure to Reactivity Prediction

The following workflow illustrates the logical progression of calculations to determine the electronic properties of 3A8CQA.

Chapter 3: In Silico Spectroscopy for Structural Validation

Theoretical spectroscopy serves as a powerful complement to experimental analysis, enabling the unambiguous assignment of spectral features and confirming that the computed structure accurately reflects the real-world molecule.

Vibrational Spectroscopy (FT-IR & FT-Raman)

Frequency calculations based on the optimized DFT structure can predict the vibrational modes of 3A8CQA.[2][7]

-

Key Assignments: This allows for the precise assignment of characteristic peaks, such as the C=O stretch of the carboxylic acid, the O-H stretch (which will be broadened and red-shifted if involved in hydrogen bonding), N-H stretching of the amino group, and the quinoline ring's skeletal vibrations.

-

Scaling Factor: A scaling factor (typically ~0.96 for B3LYP) is often applied to the calculated frequencies to correct for anharmonicity and method limitations, improving agreement with experimental data.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹, Scaled) | Expected Intensity |

| O-H Stretch | Carboxylic Acid (H-bonded) | 2800 - 3200 (Broad) | Strong |

| N-H Stretch | Amino Group | 3300 - 3500 | Medium |

| C=O Stretch | Carboxylic Acid | ~1680 - 1710 | Very Strong |

| C=N / C=C Stretch | Quinoline Ring | 1500 - 1650 | Strong-Medium |

| Table 2: Predicted key vibrational frequencies for 3A8CQA. |

NMR Spectroscopy

The Gauge-Independent Atomic Orbital (GIAO) method is the standard for calculating isotropic shielding tensors, which are then converted to ¹H and ¹³C NMR chemical shifts relative to a reference standard (e.g., Tetramethylsilane, TMS). Comparing predicted shifts with experimental data provides one of the most rigorous validations of the computed molecular structure.

Electronic Spectroscopy (UV-Vis)

Time-Dependent Density Functional Theory (TD-DFT) is used to calculate the energies of electronic excited states, which correspond to absorption bands in a UV-Vis spectrum.[3][4] This analysis provides:

-

λ_max: The wavelength of maximum absorption.

-

Oscillator Strength (f): The theoretical intensity of the absorption.

-

Transition Character: The specific orbitals involved in the electronic transition (e.g., π → π* or n → π*), offering deep insight into the molecule's photophysics.

Protocol: Spectroscopic Property Calculation

Prerequisite: A successfully optimized ground-state geometry.

Step-by-Step Methodology:

-

Vibrational Analysis:

-

Use the optimized geometry as input.

-

Perform a Frequency calculation using the same DFT method (B3LYP/6-311++G(d,p)).

-

Analyze the output for vibrational modes and their corresponding IR/Raman intensities.

-

-

NMR Analysis:

-

Use the optimized geometry as input.

-

Perform an NMR calculation using the GIAO method.

-

Calculate chemical shifts by subtracting the calculated isotropic shielding values from that of a separately calculated TMS reference.

-

-

UV-Vis Analysis:

-

Use the optimized geometry as input.

-

Perform a TD-DFT calculation (e.g., requesting the first 10-20 singlet excited states).

-

Extract the excitation energies (in nm), oscillator strengths, and contributing orbital transitions for each state.

-

Chapter 4: Implications for Drug Discovery and Materials Science

The validated theoretical structure of 3A8CQA is not an end-point but a launchpad for predicting its functional applications.

Molecular Docking and Pharmacophore Modeling

The 3D structure and MESP map are critical inputs for drug discovery pipelines. The distribution of hydrogen bond donors (amino, carboxyl-OH), acceptors (carboxyl-C=O, quinoline-N), and the aromatic system defines the pharmacophore of 3A8CQA. This information can be used in molecular docking simulations to predict how the molecule might bind to the active site of a protein, such as a kinase or dehydrogenase.[7][8]

Pathway: From Theoretical Structure to Application

The theoretical insights directly inform experimental design and application, creating a synergistic loop between computation and laboratory work.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calculations - ProQuest [proquest.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]

- 8. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Solubility and Stability of 3-Aminoquinoline-8-carboxylic Acid

This guide provides a comprehensive technical overview of the critical physicochemical properties of 3-Aminoquinoline-8-carboxylic acid, focusing on its solubility and stability. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes fundamental principles with actionable experimental protocols to empower informed decision-making in medicinal chemistry, formulation development, and analytical sciences.

Introduction: The Significance of this compound

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its quinoline scaffold is a well-established pharmacophore present in numerous therapeutic agents, while the amino and carboxylic acid functional groups offer versatile handles for chemical modification and potential modulation of pharmacokinetic and pharmacodynamic properties. A thorough understanding of its solubility and stability is paramount for its successful application, from early-stage screening to late-stage formulation. This guide will delve into the theoretical underpinnings and practical methodologies for characterizing these crucial attributes.

Solubility Profile: Unlocking the Therapeutic Potential

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. For this compound, its amphoteric nature, possessing both a basic amino group and an acidic carboxylic acid group, dictates a complex solubility behavior that is highly dependent on the surrounding environment.

Theoretical Considerations

The solubility of this compound is governed by the interplay of its crystalline structure and its interactions with the solvent. The molecule's ability to ionize is a key factor influencing its aqueous solubility. The pH of the medium will significantly impact the ionization state of the amino and carboxylic acid groups, and thus the overall solubility.

-

In acidic conditions (low pH): The amino group will be protonated (-NH3+), increasing the molecule's polarity and favoring solubility in aqueous media.

-

In basic conditions (high pH): The carboxylic acid group will be deprotonated (-COO-), which also enhances aqueous solubility.

-

At the isoelectric point (pI): The molecule will exist predominantly as a zwitterion, with both the amino and carboxylic acid groups ionized. At this pH, the net charge is zero, and aqueous solubility is typically at its minimum.

The solubility in organic solvents is influenced by the polarity of the solvent and its ability to form hydrogen bonds with the amino and carboxylic acid moieties. Generally, polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), as well as polar protic solvents like ethanol and methanol, are expected to be good solvents for this compound.[1]

Experimental Determination of Solubility

A multi-faceted approach is recommended to comprehensively characterize the solubility of this compound.

This method determines the true solubility of the compound at equilibrium and is considered the gold standard.

Protocol: Shake-Flask Method

-

Preparation: Add an excess amount of this compound to a series of vials containing different solvents of interest (e.g., water, phosphate-buffered saline at various pH values, ethanol, DMSO).

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

This high-throughput method is often used in early drug discovery to quickly assess the solubility of a large number of compounds.

Protocol: DMSO Stock Solution Method

-

Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

-

Dilution: Add a small aliquot of the DMSO stock solution to an aqueous buffer (e.g., PBS pH 7.4).

-

Incubation and Measurement: After a short incubation period (e.g., 1-2 hours), measure the concentration of the compound in the aqueous phase, often using a method that can detect precipitation, such as nephelometry or UV-Vis spectroscopy in a plate reader format.

Expected Solubility Profile

| Solvent/Condition | Predicted Solubility | Rationale |

| Water (neutral pH) | Low | Zwitterionic form may lead to reduced solubility.[1] |

| Aqueous Acid (e.g., pH 2) | High | Protonation of the amino group increases polarity and aqueous solubility.[1][2] |

| Aqueous Base (e.g., pH 9) | High | Deprotonation of the carboxylic acid group increases aqueous solubility. |

| Ethanol | Soluble | Polar protic solvent capable of hydrogen bonding.[1] |

| Dimethyl Sulfoxide (DMSO) | Soluble | Polar aprotic solvent, good for dissolving a wide range of organic molecules.[1] |

| Dichloromethane (DCM) | Sparingly Soluble to Insoluble | Non-polar organic solvent. |

Stability Assessment: Ensuring Molecular Integrity

Understanding the chemical stability of this compound is crucial for determining its shelf-life, identifying potential degradation products, and developing stable formulations. Forced degradation studies are an essential component of this assessment.[3][4][5]

Forced Degradation Studies (Stress Testing)

Forced degradation studies involve exposing the compound to harsh conditions to accelerate its decomposition.[3][4] This helps in identifying potential degradation pathways and developing stability-indicating analytical methods. The International Council for Harmonisation (ICH) guidelines provide a framework for these studies.[3]

Caption: Workflow for Forced Degradation Studies.

Protocol: General Forced Degradation

-

Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M hydrochloric acid. Heat the solution (e.g., at 60°C) for a defined period.

-

Base Hydrolysis: Dissolve the compound and add 0.1 M sodium hydroxide. Heat as in the acid hydrolysis protocol.

-

Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature.

-

Thermal Degradation: Expose a solid sample or a solution of the compound to elevated temperatures (e.g., 60-80°C).

-

Photodegradation: Expose a solution of the compound to light with a specific wavelength (e.g., UV 254 nm and/or visible light) in a photostability chamber.

-

Analysis: At various time points, withdraw samples, quench the degradation reaction if necessary (e.g., by neutralization), and analyze by a stability-indicating HPLC method. Peak purity of the parent compound should be assessed using a photodiode array (PDA) detector, and mass spectrometry (LC-MS) should be employed to identify the mass of potential degradation products.

Potential Degradation Pathways

Based on the structure of this compound, several degradation pathways can be anticipated.

Caption: Predicted Degradation Pathways.

-

Hydrolysis: Under acidic or basic conditions, the amide bond in the quinoline ring is generally stable. However, decarboxylation of the carboxylic acid group could occur under harsh thermal or acidic stress. Deamination is also a possibility under extreme conditions.

-

Oxidation: The electron-rich quinoline ring and the amino group are susceptible to oxidation.[6] This could lead to the formation of hydroxylated derivatives or N-oxides.

-

Photodegradation: Quinoline derivatives are known to be susceptible to photodegradation, which can lead to complex reactions including ring hydroxylation or cleavage.[6]

Analytical Methodologies

A robust and validated analytical method is essential for accurately quantifying this compound and its potential impurities or degradants.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the method of choice for the analysis of this compound.

Recommended HPLC Conditions:

| Parameter | Recommendation |

| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute the compound, and then return to initial conditions. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at a suitable wavelength (to be determined by UV-Vis scan) |

| Injection Volume | 10 µL |

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is invaluable for the identification of unknown impurities and degradation products by providing mass information. The HPLC method described above can typically be directly coupled to a mass spectrometer.

Conclusion

The solubility and stability of this compound are critical quality attributes that must be thoroughly characterized to support its development as a potential therapeutic agent. This guide has outlined the theoretical principles and provided practical, detailed protocols for the experimental determination of these properties. A systematic approach, combining thermodynamic and kinetic solubility assessments with comprehensive forced degradation studies, will provide the necessary data to guide formulation development, establish appropriate storage conditions, and ensure the overall quality, safety, and efficacy of any resulting drug product.

References

- BenchChem. (n.d.). Stability and degradation pathways of 7-(prop-1-en-1-yl)quinolin-8-ol under experimental conditions.

- MedCrave online. (2016, December 14). Forced Degradation Studies.

- PubChem. (n.d.). 3-Aminoquinoline.

- Research Journal of Pharmacy and Technology. (n.d.). A Review: Stability Indicating Forced Degradation Studies.

- ResearchGate. (2021, November 17). METHOD DEVELOPMENT FOR FORCED DEGRADATION STUDY AND VALIDATION OF QUININE SULPHATE BY RP-HPLC.

- ChemicalBook. (n.d.). This compound CAS#: 1799412-39-7.

- National Institutes of Health (NIH). (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.

- PubChem. (n.d.). 8-Aminoquinoline.

- Solubility of Things. (n.d.). 8-Aminoquinoline.

- PubMed. (1989, November). Microbial metabolism of quinoline and related compounds. III. Degradation of 3-chloroquinoline-8-carboxylic acid by Pseudomonas spec. EK III.

- ResearchGate. (2025, May 15). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. researchgate.net [researchgate.net]

- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 4. rjptonline.org [rjptonline.org]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 3-Aminoquinoline-8-carboxylic Acid Derivatives: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3-aminoquinoline-8-carboxylic acid and its derivatives, a class of compounds with significant potential in medicinal chemistry. We will delve into their synthesis, physicochemical properties, and diverse biological activities, offering insights for researchers and professionals in drug discovery and development.

The this compound Scaffold: A Privileged Structure

The quinoline ring system is a cornerstone in the development of therapeutic agents, with numerous derivatives exhibiting a wide range of pharmacological activities.[1] The this compound scaffold, in particular, presents a unique combination of functional groups—an amino group at the 3-position and a carboxylic acid at the 8-position—that offer versatile points for chemical modification and interaction with biological targets. The strategic placement of these groups on the quinoline core allows for the exploration of diverse chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Synthesis of the Core Scaffold and Its Derivatives

The synthesis of this compound and its derivatives is a multi-step process that requires careful control of reaction conditions to achieve the desired regioselectivity. A plausible and efficient synthetic strategy involves the construction of the quinoline ring system, followed by functional group manipulations.

Synthesis of the Core this compound

A robust method for the synthesis of the quinoline-3-carboxylic acid core is the Doebner-von Miller reaction .[2][3][4][5] This acid-catalyzed reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound. For the synthesis of the target scaffold, a suitably substituted aniline is the key starting material.

Proposed Synthetic Pathway:

Figure 1: Proposed synthetic pathway for this compound.

Step-by-Step Methodology:

Step 1: Synthesis of 8-Nitroquinoline-3-carboxylic Acid via Doebner-von Miller Reaction

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-nitroaniline, an equimolar amount of pyruvic acid, and an appropriate aldehyde (e.g., benzaldehyde).

-

Acid Catalysis: Slowly add a strong acid catalyst, such as concentrated sulfuric acid or hydrochloric acid, to the reaction mixture. The acid facilitates both the initial condensation and the subsequent cyclization.

-

Heating and Reflux: Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: After completion, cool the reaction mixture and pour it onto crushed ice. The precipitated solid is collected by filtration, washed with water to remove excess acid, and then purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield 8-nitroquinoline-3-carboxylic acid.

Causality Behind Experimental Choices: The use of a nitro-substituted aniline is crucial for introducing the precursor to the final amino group at the desired position. The Doebner-von Miller reaction is a classic and reliable method for constructing the quinoline ring system.

Step 2: Reduction of the Nitro Group to an Amino Group

The reduction of the nitro group is a critical step to afford the final this compound. Several methods can be employed for this transformation.

Protocol 1: Reduction with Iron in Acidic Medium

-

Reaction Setup: Suspend 8-nitroquinoline-3-carboxylic acid in a mixture of ethanol and water in a round-bottom flask.

-

Addition of Iron and Acid: Add iron powder to the suspension, followed by the slow addition of concentrated hydrochloric acid while stirring vigorously.

-

Heating: Heat the reaction mixture at reflux for several hours until the starting material is consumed (monitored by TLC).

-

Neutralization and Extraction: Cool the reaction mixture and neutralize it with a base (e.g., sodium carbonate or ammonia solution). The product can then be extracted with a suitable organic solvent.

-

Purification: The crude product is purified by column chromatography or recrystallization to yield pure this compound.

Protocol 2: Catalytic Hydrogenation

-

Catalyst and Solvent: Dissolve 8-nitroquinoline-3-carboxylic acid in a suitable solvent such as ethanol or ethyl acetate.

-

Hydrogenation: Add a catalytic amount of palladium on carbon (Pd/C) to the solution.

-

Reaction Conditions: Place the reaction mixture in a hydrogenation apparatus and subject it to a hydrogen atmosphere (typically 1-3 atm) with vigorous stirring.

-

Filtration and Isolation: Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst. The solvent is then removed under reduced pressure to yield the product.

Self-Validating System: The purity and identity of the synthesized this compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of the amino group can be confirmed by the disappearance of the nitro group signals in the IR spectrum and the appearance of characteristic N-H stretching vibrations.

Derivatization of the Core Scaffold

The 3-amino and 8-carboxylic acid functionalities of the core scaffold provide convenient handles for further derivatization to generate a library of compounds with diverse biological activities.

Amide Bond Formation: The carboxylic acid at the 8-position can be readily converted to amides by coupling with various amines using standard peptide coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base.[6]

Esterification: The carboxylic acid can also be esterified by reacting it with an alcohol in the presence of an acid catalyst.

N-Alkylation/N-Acylation of the Amino Group: The amino group at the 3-position can be alkylated or acylated using appropriate alkyl halides or acyl chlorides/anhydrides under basic conditions.

Physicochemical Properties

The physicochemical properties of this compound and its derivatives are crucial for their pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).

| Property | This compound (Predicted/Inferred) | General Trends for Derivatives |

| Molecular Weight | ~188.18 g/mol [7] | Increases with the size of the substituent. |

| Melting Point | Expected to be a solid with a relatively high melting point. | Varies depending on the nature of the derivative. |

| Solubility | Likely soluble in polar organic solvents and aqueous acidic/basic solutions. | Can be modulated by introducing polar or non-polar functional groups. |

| pKa | The carboxylic acid group is acidic, while the amino and quinoline nitrogen are basic. | The pKa values will be influenced by the electronic effects of the substituents. |

| LogP | Moderate lipophilicity. | Can be increased or decreased by derivatization to optimize cell permeability. |

Biological Activities and Therapeutic Potential

Derivatives of this compound have shown promise in various therapeutic areas, primarily as anticancer and antibacterial agents.

Anticancer Activity

Quinoline derivatives are known to exhibit a broad spectrum of anticancer activities through various mechanisms.[8][9] Derivatives of this compound are being investigated for their potential to inhibit cancer cell proliferation and induce apoptosis.

Mechanism of Action:

The anticancer mechanism of action for aminoquinoline derivatives is often multifaceted.[10] They have been shown to:

-

Induce Cell Cycle Arrest: Some derivatives can halt the progression of the cell cycle, typically at the G1 or G2/M phases, preventing cancer cells from dividing.[9]

-

Trigger Apoptosis: These compounds can activate the intrinsic or extrinsic apoptotic pathways, leading to programmed cell death in cancer cells. This is often mediated by the activation of caspases and the release of cytochrome c from the mitochondria.[10]

-

Inhibit Kinases: The quinoline scaffold is a common feature in many kinase inhibitors. Derivatives of this compound may target specific kinases involved in cancer cell signaling pathways, such as those in the PI3K/Akt/mTOR pathway.[8]

Structure-Activity Relationship (SAR):

The nature of the substituents on the 3-amino and 8-carboxylic acid groups significantly influences the anticancer activity. For instance, the introduction of bulky aromatic or heterocyclic moieties through an amide linkage at the 8-position has been shown to enhance cytotoxicity against various cancer cell lines.

Quantitative Data (Illustrative Examples of Related Compounds):

| Compound Type | Cell Line | IC₅₀ (µM) | Reference |

| 2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivative | MCF-7 (Breast Cancer) | 1.73 (as µg/mL) | [9] |

| Substituted quinoline-3-carboxylic acids | Various | Varies | [11] |

| 8-Aminoquinoline amides of triterpenoic acids | Various | Varies | [6] |

Antibacterial Activity

Quinolone antibiotics are a well-established class of antibacterial agents.[12] Derivatives of this compound share structural similarities with quinolones and have demonstrated promising antibacterial activity.

Mechanism of Action:

The primary mechanism of action of quinolone-type compounds is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination. This leads to the disruption of bacterial cell division and ultimately cell death.

Structure-Activity Relationship (SAR):

The antibacterial potency of these derivatives is highly dependent on the substituents. For example, the introduction of a fluorine atom at the 6-position and a piperazinyl or related basic amine at the 7-position (in the context of 3-quinolinecarboxylic acids) has been shown to be crucial for broad-spectrum antibacterial activity.[12] The nature of the ester or amide at the 8-position of the this compound scaffold would also be expected to significantly impact activity.

Quantitative Data (Illustrative Examples of Related Compounds):

| Compound Type | Bacterial Strain | MIC (µg/mL) | Reference |

| Amino-substituted 3-quinolinecarboxylic acid | Escherichia coli | 0.25 | [12] |

| Quinoline-2-carboxylic acid esters | S. typhi | 12.5 | [1] |

| 8-Hydroxyquinoline-ciprofloxacin hybrid | Various | 4-16 | [13] |

Experimental Protocols for Biological Evaluation

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol provides a general procedure for assessing the cytotoxicity of this compound derivatives against cancer cell lines.

Workflow:

Figure 2: Workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Antibacterial Susceptibility Testing (Broth Microdilution Method)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against bacterial strains.

Step-by-Step Methodology:

-

Preparation of Bacterial Inoculum: Grow the bacterial strain (e.g., E. coli, S. aureus) in a suitable broth medium to the mid-logarithmic phase. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.

-

Serial Dilution of Compounds: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

-

Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Directions

The this compound scaffold represents a promising platform for the development of novel therapeutic agents. Its derivatives have demonstrated significant potential as both anticancer and antibacterial agents. The synthetic versatility of this core structure allows for extensive chemical modifications to optimize potency, selectivity, and pharmacokinetic properties.

Future research in this area should focus on:

-

Elucidation of Specific Molecular Targets: Identifying the precise molecular targets of these derivatives will facilitate a more rational design of next-generation compounds.

-

In-depth Mechanistic Studies: A deeper understanding of the signaling pathways modulated by these compounds will provide valuable insights into their therapeutic effects.

-

Expansion of Biological Screening: Evaluating the activity of these derivatives against a broader range of cancer cell lines, bacterial strains, and other disease models may uncover new therapeutic applications.

-

Optimization of ADME Properties: Systematic modification of the scaffold to improve drug-like properties will be crucial for advancing these compounds into preclinical and clinical development.

By leveraging the principles of medicinal chemistry and chemical biology, the full therapeutic potential of this compound derivatives can be realized.

References